molecular formula C16H19NO3 B2528455 Cyclohexyl 4-(prop-2-enoylamino)benzoate CAS No. 2361850-86-2

Cyclohexyl 4-(prop-2-enoylamino)benzoate

Cat. No. B2528455
M. Wt: 273.332
InChI Key: IONDOTSKFDGINB-UHFFFAOYSA-N
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Description

“Cyclohexyl 4-(prop-2-enoylamino)benzoate” is a compound that likely contains a cyclohexane ring, a benzoate group, and a prop-2-enoylamino group . Cyclohexane is a six-membered ring with single bonds, which is a part of the cycloalkane family . Benzoates are esters or salts of benzoic acid, characterized by the presence of a benzene ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the functional groups present in the molecule. The benzoate group might undergo reactions typical of esters, such as hydrolysis. The cyclohexane ring might undergo reactions typical of cycloalkanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to refer to the Safety Data Sheet (SDS) for specific compounds to understand potential hazards, appropriate handling and storage, and first aid measures .

properties

IUPAC Name

cyclohexyl 4-(prop-2-enoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-15(18)17-13-10-8-12(9-11-13)16(19)20-14-6-4-3-5-7-14/h2,8-11,14H,1,3-7H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IONDOTSKFDGINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 4-(prop-2-enamido)benzoate

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